![molecular formula C17H16N4O5S B2447956 N-(4-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidin-2-carboxamid CAS No. 1048678-51-8](/img/structure/B2447956.png)
N-(4-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Anwendung: Verbindung X wird üblicherweise zur Behandlung von rheumatischen Erkrankungen, rheumatoider Arthritis und Osteoarthritis eingesetzt. Seine entzündungshemmenden und schmerzlindernden Wirkungen machen es zu einem potenziellen Kandidaten für die Behandlung von Schmerzen und Entzündungen im Zusammenhang mit diesen Erkrankungen .
- Forschung: Eine Reihe neuartiger N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine, die strukturell mit Verbindung X verwandt sind, wurden synthetisiert und auf ihre Antitumoraktivitäten gegen HeLa-, A549- und MCF-7-Zelllinien untersucht .
- Anwendung: Anschließend wurden Derivate von Verbindung X zur signifikanten Detektion des krebserregenden Schwermetallions Blei (Pb²⁺) mittels eines zuverlässigen elektrochemischen Ansatzes verwendet. Ein empfindlicher und selektiver Pb²⁺-Sensor wurde entwickelt, indem eine Glaskohlenstoffelektrode (GCE) mit einer dünnen Schicht von Derivaten von Verbindung X in Gegenwart einer leitfähigen Polymermatrix (z. B. Nafion) modifiziert wurde .
Anti-inflammatorische und analgetische Wirkungen
Antitumoraktivität
Nachweis von Schwermetallionen
Zusammenfassend lässt sich sagen, dass Verbindung X vielfältige potenzielle Anwendungen aufweist, die von entzündungshemmenden Wirkungen bis hin zum Nachweis von Schwermetallionen reichen. Forscher sollten die Eigenschaften und Mechanismen von Verbindung X weiter untersuchen, um ihr volles therapeutisches Potenzial zu erschließen. 🌟
Zukünftige Richtungen
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in medical or pharmaceutical fields.
Wirkmechanismus
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby preventing the binding of VEGF to its receptor and subsequently blocking the signal transduction pathway that leads to angiogenesis . It also inhibits P-glycoprotein efflux pumps, preventing them from pumping out anticancer drugs, thereby enhancing the efficacy of these drugs .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the intracellular concentration of anticancer drugs, enhancing their cytotoxic effects .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
Result of Action
The inhibition of VEGFR1 leads to the suppression of angiogenesis, potentially limiting tumor growth . The inhibition of P-glycoprotein efflux pumps can enhance the efficacy of anticancer drugs, leading to increased cytotoxicity and potentially more effective cancer treatment .
Action Environment
Environmental factors that could influence the action of this compound include the presence of other drugs (which could be affected by the inhibition of P-glycoprotein efflux pumps) and the specific type of cancer cells (as different cells may express different levels of VEGFR1 and P-glycoprotein).
Eigenschaften
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c22-14-4-2-11(20-14)16(24)21-17-19-10(7-27-17)6-15(23)18-9-1-3-12-13(5-9)26-8-25-12/h1,3,5,7,11H,2,4,6,8H2,(H,18,23)(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYCODIJUPRCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



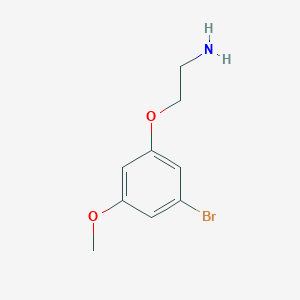
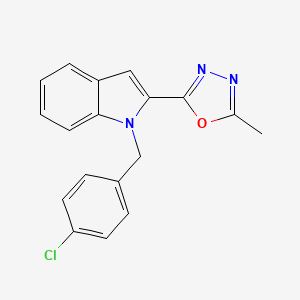
![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)

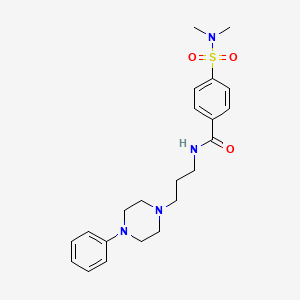
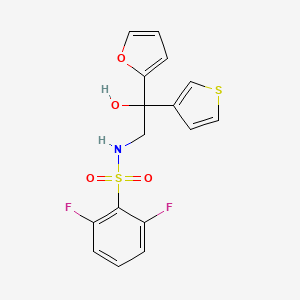
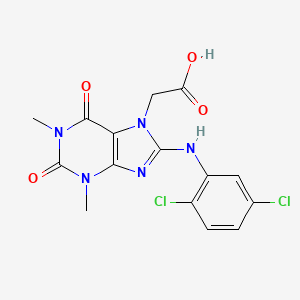
![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)